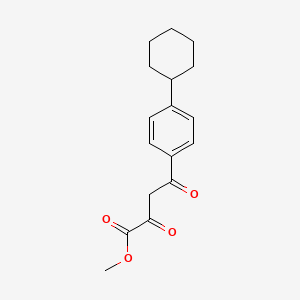

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various types of reactions. For instance, the Suzuki–Miyaura coupling is a common method used in the synthesis of biaryl compounds, which could potentially be used in the synthesis of "Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate" . Additionally, the catalytic protodeboronation of pinacol boronic esters has been reported, which could be relevant depending on the synthetic route .Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” can be inferred from its name. It likely contains a cyclohexyl group (a six-membered carbon ring) attached to a phenyl group (a benzene ring). The “methyl 2,4-dioxobutanoate” part suggests the presence of a four-carbon chain with two carbonyl (C=O) groups and a methyl ester group .Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” would depend on the specific conditions and reagents used. As mentioned earlier, Suzuki–Miyaura coupling and protodeboronation of pinacol boronic esters are potential reactions that could be involved in its synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” would depend on its molecular structure. For instance, compounds with similar structures, such as 4-cyclohexylphenylboronic acid, have been reported to have a high log octanol-water partition coefficient (Log Kow), indicating that they are relatively hydrophobic .Wissenschaftliche Forschungsanwendungen

Inhibition of Glycolic Acid Oxidase

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate and similar 4-substituted 2,4-dioxobutanoic acids demonstrate potent in vitro inhibition of porcine liver glycolic acid oxidase. This suggests potential applications in biochemical research related to enzymatic processes and their regulation (Williams et al., 1983).

Synthesis of Electron-Deficient 1,3-Dienes

Ethyl 4-aryl-2,4-dioxobutanoates, closely related to methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate, are used in the stereoselective intramolecular Wittig reaction to synthesize cyclobutene derivatives. These derivatives can undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, important in organic synthesis (Yavari & Samzadeh‐Kermani, 1998).

Supramolecular Structure Formation

Methyl 2,4-dioxobutanoates react with tetracyanoethylene to yield compounds that can form supramolecular structures with channels. These channels are capable of including large organic and bioorganic molecules, making them significant in the study of molecular interactions and encapsulation (Sheverdov et al., 2017).

Synthesis of Dihydrochromeno[2,3-c]pyrrole-3,9-diones

Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates are used in a three-component cyclization process to synthesize 2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones. These compounds are significant in pharmaceutical research, particularly in the development of natural alkaloid derivatives (Vydzhak et al., 2020).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” would depend on its specific physical and chemical properties. For instance, compounds with similar structures, such as 4-Methylcyclohexylamine, are considered hazardous and can cause severe skin burns and eye damage .

Zukünftige Richtungen

The future directions for research on “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” could involve further exploration of its synthesis, properties, and potential applications. For instance, the enantioselective aldol reaction is a powerful tool for the synthesis of chiral compounds and could potentially be applied to the synthesis of “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” or related compounds .

Eigenschaften

IUPAC Name |

methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAULXCJMWSSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2478481.png)

![Ethyl 4-((4-((6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2478483.png)

![1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea](/img/structure/B2478485.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2478487.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid](/img/structure/B2478491.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)

![Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2478495.png)

![(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2478499.png)